N-[4-(aminomethyl)oxan-4-yl]-3-chloro-5-fluorobenzenesulfonamide
Description
N-[4-(aminomethyl)oxan-4-yl]-3-chloro-5-fluorobenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including an aminomethyl group, an oxane ring, a chloro group, a fluoro group, and a sulfonamide group, which contribute to its diverse chemical reactivity and potential utility in different domains.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-3-chloro-5-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O3S/c13-9-5-10(14)7-11(6-9)20(17,18)16-12(8-15)1-3-19-4-2-12/h5-7,16H,1-4,8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJWKZYWYXSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)NS(=O)(=O)C2=CC(=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)oxan-4-yl]-3-chloro-5-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor.
Introduction of the aminomethyl group: This step involves the reaction of the oxane ring with a suitable amine, such as methylamine, under basic conditions.
Chlorination and fluorination:
Sulfonamide formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)oxan-4-yl]-3-chloro-5-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro or fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while nucleophilic substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique functional groups make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its diverse reactivity.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-3-chloro-5-fluorobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: This compound shares the oxane ring and aminomethyl group but differs in the presence of an imidazole ring and propan-2-yl group.
4-Aminomethyltetrahydropyran: This compound features the oxane ring and aminomethyl group but lacks the chloro, fluoro, and sulfonamide groups.
Uniqueness
N-[4-(aminomethyl)oxan-4-yl]-3-chloro-5-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and fluoro groups, along with the sulfonamide moiety, distinguishes it from other similar compounds and enhances its versatility in various research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
